2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJAFYDJCLVTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390208 | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96319-38-9 | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis:
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Alkali-mediated reaction of 3,3-dialkoxypropionate with formate | Sodium methylate or sodium hydride in toluene, 10–15 °C, 12 h | Intermediate (IV) |
| 2 | Cyclization with 3-methyl-5-aminopyrazole under acidic conditions | Glacial acetic acid, toluene, 0–45 °C, 12–48 h | 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester (II) |
| 3 | Hydrolysis of ester to acid | Sodium hydroxide or potassium hydroxide in water or alcohol, 0–35 °C, 2–4 h | 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (I) |
Key Experimental Data:
- The ester intermediate is isolated as a crystalline solid with yields around 78%.
- Hydrolysis yields the acid with high efficiency (up to 98%).
- Reaction monitoring by TLC confirms completion at each stage.
- Spectral data (1H NMR, MS) confirm the structure of intermediates and final product.
Notes on Reagents and Conditions:
- Alkali: Sodium methylate, sodium hydride, or potassium tert-butoxide.
- Formate source: Methyl formate or ethyl formate.
- Acid for cyclization: Acetic acid preferred.
- Solvent: Toluene for cyclization; water or alcohol (methanol, ethanol) for hydrolysis.
- Temperature control is critical for reaction selectivity and yield.
Alternative Synthetic Approaches from Literature
Microwave-Assisted One-Pot Synthesis (Reference)
- A one-pot regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines via cyclocondensation of β-enaminones with 3-aminopyrazoles followed by formylation.
- Although focused on 3-formyl derivatives, this method highlights efficient cyclization strategies that could be adapted for carboxylic acid derivatives.
- Microwave assistance reduces reaction times and improves yields (up to 98%).
- The method uses Vilsmeyer–Haack reagent for formylation, which could be a precursor step for further oxidation to carboxylic acid.
Hydrolysis of Nitrile Intermediates (Reference)
- Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid via hydrolysis of nitrile precursors.
- The nitrile intermediate is prepared by reaction of 3-amino-1H-pyrazole-4-carbonitrile with diketones.
- Hydrolysis is performed by refluxing in ethylene glycol with sodium hydroxide overnight.
- Overall yields are moderate (~55%), but the method provides an alternative route to the acid functionality.
Comparative Summary of Preparation Methods
Research Findings and Practical Considerations
- The patented method (CN103896951A) is the most direct and practical for laboratory and industrial scale synthesis of this compound, offering high yields and relatively mild conditions.
- The use of 3,3-dialkoxypropionate esters as starting materials allows for flexibility in alkyl substituents, potentially tuning solubility and reactivity.
- Acid-catalyzed cyclization is a critical step requiring precise control of temperature and reaction time to avoid side reactions.
- Hydrolysis under mild alkaline conditions ensures high purity of the acid product without harsh conditions that could degrade the heterocyclic core.
- Alternative methods such as microwave-assisted synthesis offer rapid access to related intermediates but may require additional steps to reach the carboxylic acid.
- Hydrolysis of nitrile intermediates is a viable alternative but less efficient and more time-consuming.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels. The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Methyl vs. Halogen Substituents: Methyl groups (e.g., at C2 or C5/C7) improve metabolic stability and hydrophobic interactions in kinase binding pockets, whereas halogens (Br, Cl) enhance electronic effects for cross-coupling or target binding .
Coordination Chemistry
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives act as polydentate ligands. Comparative studies reveal:
- 2-Methyl Derivative: Forms stable Mn(II) complexes under hydrothermal conditions, with coordination via N1 and O of the carboxylate group .
- Unsubstituted Analog (Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid): Generates Cu(II) complexes with a monoclinic crystal system (space group C2/c), demonstrating broader metal compatibility .
- 5,7-Dimethyl Derivative: The steric bulk of methyl groups at C5/C7 reduces ligand flexibility, favoring monodentate binding in some cases .
Table 3: Kinase Inhibition Profiles
Key Observations:
- The 2-methyl group enhances PI3Kδ isoform selectivity, likely due to optimized hydrophobic interactions in the ATP-binding pocket .
- Thiophenyl-substituted derivatives show divergent activity, targeting bacterial enzymes rather than kinases .
Physicochemical Properties
- Solubility: The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives. For example, this compound is more soluble than its ethyl ester counterpart .
- pKa: The carboxylate group has a pKa of ~2.0–2.5, making it deprotonated under physiological conditions, which facilitates binding to metal ions or basic residues in proteins .
- Thermal Stability: Methyl-substituted derivatives exhibit higher thermal stability in metal complexes compared to halogenated analogs, as seen in differential scanning calorimetry (DSC) studies .
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits unique structural features that contribute to its interaction with various biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways.
Structural Characteristics
The compound features a fused ring system comprising pyrazole and pyrimidine moieties, which is critical for its biological activity. Its chemical structure can be represented as follows:
This structural configuration allows it to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry.
Target Enzymes
This compound primarily acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in several cellular processes including proliferation, migration, and survival of immune cells. The inhibition of PI3Kδ has significant implications for treating inflammatory and autoimmune diseases.
Cellular Effects
Research indicates that this compound can induce apoptosis in cancer cells, such as HeLa cells, and inhibit cell proliferation. The mechanism involves binding to the active site of PI3Kδ, thereby preventing its activation and disrupting downstream signaling pathways critical for cell survival and growth .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Study on PI3Kδ Inhibition
A recent study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The most potent compound demonstrated significant selectivity against PI3Kδ with an IC50 of 2.8 nM. This finding suggests potential for developing inhaled therapies for asthma .
Anticancer Activity
In vitro studies have shown that this compound effectively induces apoptosis in HeLa cells through the activation of caspase pathways. This apoptotic effect underscores its potential as an anticancer agent .
Q & A
Basic: What synthetic strategies are commonly used to prepare 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Answer:
The synthesis typically involves cyclization reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A two-step sequence (e.g., pyrazole ring formation followed by functionalization) is widely adopted. For example, describes a method using methyl ketones and formylated precursors, achieving 40–53% reaction mass efficiency (RME) under catalyst-free conditions. Key steps include:
- Step 1: Cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.
- Step 2: Carboxylic acid group introduction via oxidation or hydrolysis.
Reaction optimization often involves adjusting solvents (e.g., DMF, acetone) and temperature (e.g., hydrothermal conditions at 353 K for metal complexes) .
Basic: How can the purity and structural identity of this compound be verified in academic research?
Answer:
- Purity: HPLC or LC-MS (e.g., uses LC-MS with retention time analysis and HRMS for validation).
- Structural confirmation:
Advanced: How do reaction conditions influence the selectivity of substituent introduction on the pyrazolo[1,5-a]pyrimidine scaffold?
Answer:
Substituent selectivity is highly dependent on:
- Reagents: Nucleophilic substitution at the cyano/ester groups (e.g., NaH or K₂CO₃ in DMF for functionalization; ).
- Temperature: Hydrothermal conditions (e.g., 353 K in ) favor metal coordination, while milder conditions preserve reactive groups like carboxylates.
- Catalysts: KHSO₄ promotes cyclocondensation in enaminone reactions ( ). Computational studies (DFT/TD-DFT) can predict electronic effects of substituents on reactivity, as applied in .
Advanced: How can contradictions in spectral data for metal complexes of this compound be resolved?
Answer:
Discrepancies in coordination geometry (e.g., tetrahedral vs. square-planar) may arise from:
- Crystallographic vs. solution data: X-ray structures (e.g., shows Cu(II) in a square-planar geometry) vs. solution NMR, which may suggest dynamic behavior.
- Ligand protonation state: Deprotonation of the carboxylic acid group (pKa ~2–3) affects metal binding. Use pH-controlled experiments and FT-IR to confirm deprotonation (e.g., COO⁻ stretch at ~1600 cm⁻¹) .
Advanced: What computational methods are effective for predicting the biological activity of derivatives?
Answer:
- Docking studies: For target binding (e.g., links pyrazolo[1,5-a]pyrimidine derivatives to GPR39 receptor agonism).
- DFT/TD-DFT: To model electronic transitions and fluorescence properties, as in , which correlates HOMO-LUMO gaps with emission spectra.
- ADMET prediction: Tools like SwissADME assess bioavailability and toxicity for drug development candidates .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Hazard classification: Acute toxicity (Category 4), skin/eye irritation (Category 2), and STOT SE 3 ( ).
- Mitigation:
Advanced: How does the methyl group at the 2-position influence the compound’s electronic properties and reactivity?
Answer:
- Steric effects: The methyl group increases steric hindrance, reducing nucleophilic attack at the adjacent position.
- Electronic effects: Electron-donating methyl groups stabilize the pyrimidine ring, altering UV-Vis absorption (e.g., redshift in fluorescence studies; ).
- Coordination chemistry: The methyl group does not participate in metal binding, allowing the carboxylic acid and pyridine N atoms to dominate coordination, as seen in .
Advanced: What strategies optimize yield in multi-step syntheses of functionalized derivatives?
Answer:
- Stepwise purification: Isolate intermediates via column chromatography or recrystallization (e.g., uses HPLC for intermediates).
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity (not explicitly in evidence but inferred from analogous pyrimidine syntheses).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
